4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and biological pathways. This particular compound features a complex structure with a combination of aromatic and heterocyclic moieties, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiophene intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting proteases and kinases.
Biological Research: The compound is used in studies involving cell signaling pathways and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonamide group mimics the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can affect various biological pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)phenyl)benzenesulfonamide
- 4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)pyridin-3-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity. This can lead to variations in biological activity and specificity, making it a valuable compound for targeted research.
Properties
IUPAC Name |
4-chloro-N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-2-21(26(23,24)15-8-6-14(19)7-9-15)16-10-13-25-17(16)18(22)20-11-4-3-5-12-20/h6-10,13H,2-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDUBKDEFWNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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